![molecular formula C15H17N3O4S B2526534 N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-63-5](/img/structure/B2526534.png)
N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
The compound N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a derivative of sulfanyl acetamide with potential antiviral properties. It is structurally related to other sulfanyl acetamides that have been studied for their biological activities, including interactions with various enzymes and potential inhibition of virus replication.
Synthesis Analysis
The synthesis of related sulfanyl acetamide compounds typically involves the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and subsequent thiolation to create the sulfanyl acetamide moiety. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using this method, which involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) .
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as observed in the crystal structures of related compounds . The pyrimidine ring is inclined to the benzene ring at various angles, indicating non-planarity in the overall structure .
Chemical Reactions Analysis
Sulfanyl acetamides can undergo various chemical reactions due to their functional groups. The thiol group in the molecule can participate in substitution reactions, which is a common method for synthesizing derivatives with different substituents on the oxadiazole moiety . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides, including their vibrational spectroscopic signatures, have been characterized using Raman and Fourier transform infrared spectroscopy. These studies are often complemented by computational methods such as density functional theory to predict geometric equilibrium, hydrogen bonding, and vibrational wavenumbers . The substitution of different atoms, such as chlorine or fluorine, can affect the molecule's geometry and intermolecular interactions, as evidenced by changes in vibrational frequencies and shifts in N-H stretching frequencies . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these compounds .
Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular interactions and conformation. These compounds exhibit a folded conformation stabilized by intramolecular hydrogen bonds, providing a foundation for understanding the structural properties of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in various applications (Subasri et al., 2016).
Inhibition of Enzymatic Activity
Research into derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine has demonstrated potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including classical and nonclassical analogues, have shown significant inhibitory activity, suggesting potential applications of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in cancer therapy and bacterial infection control (Gangjee et al., 2008).
Antibacterial Activity
A compound containing the sulfadimethoxine molecule, which shares structural similarities with N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, was evaluated for its antibacterial efficacy. The study highlights the compound's broad-spectrum antibacterial properties, indicating potential applications in combating bacterial infections in poultry (Mitrović et al., 1971).
Pharmacological Evaluation and Molecular Docking
The synthesis and pharmacological evaluation of N-substituted derivatives, including those structurally related to N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies have provided insights into the active binding sites, underscoring the compound's potential in medicinal chemistry and drug development (Siddiqui et al., 2014).
Spectroscopic Signatures and Drug Likeness
Vibrational spectroscopic analysis of a similar compound has provided valuable information on its molecular structure, hydrogen-bonded interactions, and spectroscopic signatures. Such studies contribute to understanding the pharmacokinetic properties and potential drug likeness of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, particularly in the context of antiviral applications against COVID-19 (Mary et al., 2022).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-4-14(18-15(20)16-9)23-8-13(19)17-10-5-11(21-2)7-12(6-10)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWGEDGKWVJVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)
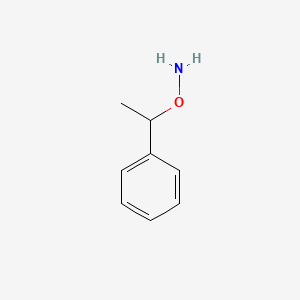
![(5-Bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2526457.png)
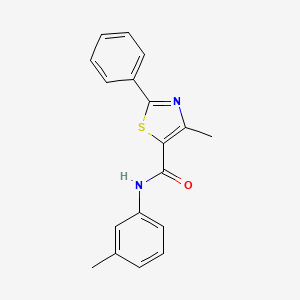
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)
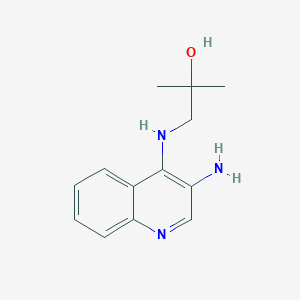

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)
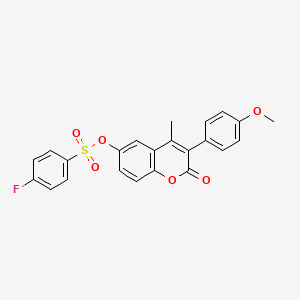
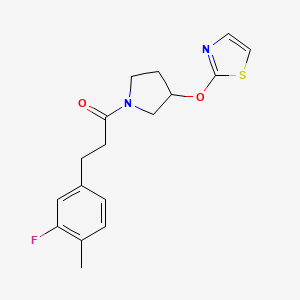
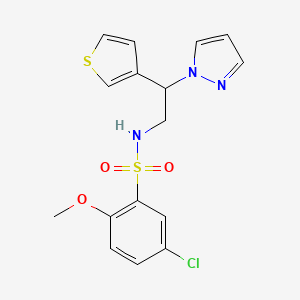
![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)
![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)
